2-Thiouridine

Descripción general

Descripción

2-Thiouridine is a modified nucleoside where the oxygen atom at the 2-position of uridine is replaced by a sulfur atom. This modification is commonly found in transfer RNA (tRNA) and plays a crucial role in stabilizing the structure of RNA and enhancing its function. The presence of sulfur in place of oxygen significantly alters the chemical properties of the nucleoside, making it an important subject of study in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: There are two primary synthetic routes for the preparation of 2-thiouridine:

Glycosylation Method: This involves the connection of a ribose or deoxyribose derivative with a 2-thiouracil derivative through glycosylation reactions.

Direct Thionation Method: This method involves the direct thionation of a uridine derivative, where the oxygen atom is replaced by a sulfur atom using specific thionating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated oligonucleotide synthesizers. The process includes the use of phosphoramidites and controlled pore glass supports to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Thiouridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfur atom back to its original state.

Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and peracids are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and other mild reducing agents are used for reduction reactions.

Nucleophiles: Thiolates and other nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiouridines .

Aplicaciones Científicas De Investigación

Antiviral Applications

Broad-Spectrum Antiviral Activity

Recent studies have identified 2-thiouridine as a promising broad-spectrum antiviral nucleoside analogue. It has exhibited potent antiviral activity against several single-stranded RNA viruses, including SARS-CoV-2 and dengue virus (DENV) serotype 2. In vitro and in vivo experiments demonstrated that s2U effectively inhibits these viruses by targeting their RNA-dependent RNA polymerase (RdRp), making it a candidate for developing new antiviral therapies .

Mechanism of Action

The mechanism through which s2U exerts its antiviral effects involves its incorporation into viral RNA, leading to errors during replication. This results in the production of defective viral particles, which can significantly reduce viral load in infected cells .

RNA Biology and Translation

Enhancement of tRNA Function

this compound plays a critical role in the structure and function of transfer RNA (tRNA). It is commonly found at the wobble position (position 34) of tRNA molecules, where it enhances codon-anticodon recognition during translation. This modification improves the efficiency and accuracy of protein synthesis by preventing frame-shifting during translation .

Impact on Aminoacylation Kinetics

Research has shown that s2U enhances the kinetics of tRNA aminoacylation, thereby facilitating more efficient protein translation. This is particularly important for specific tRNAs involved in translating viral genomes, such as that of HIV-1, where enhanced tRNA functionality can influence viral replication rates .

Genetic Research and Therapeutics

Antisense Oligonucleotides

The incorporation of this compound into antisense oligonucleotides has been shown to improve binding affinity and selectivity for target RNA sequences. This modification helps to overcome challenges associated with A-U base pairing, which is generally weaker than G-C pairing, thus enhancing the stability and efficacy of RNA-targeting therapeutics .

Gene Silencing Applications

In gene silencing technologies, such as RNA interference (RNAi), the use of s2U-modified small interfering RNAs (siRNAs) has been reported to improve target specificity and reduce off-target effects. This makes s2U a valuable modification for developing more effective gene therapies and research tools .

Thermodynamic Properties

Stability Enhancements

The thermodynamic properties of s2U contribute significantly to its biological functions. Studies indicate that the presence of thiol groups alters the stability and dynamics of RNA structures, leading to improved hybridization characteristics in nucleic acid interactions. This property is exploited in various applications, including microarray technologies and molecular diagnostics .

Case Studies

Mecanismo De Acción

2-Thiouridine exerts its effects by stabilizing the 3′-endo sugar conformation at the nucleoside and dinucleotide levels. This stabilization enhances the overall stability of RNA structures, particularly in tRNA. Additionally, this compound inhibits RNA synthesis catalyzed by viral RNA-dependent RNA polymerase, thereby reducing viral RNA replication .

Comparación Con Compuestos Similares

4-Thiouridine: Another thiolated uridine derivative with sulfur at the 4-position.

2-Thiocytidine: A thiolated cytidine derivative with sulfur at the 2-position.

2-Thioribothymidine: A thiolated thymidine derivative with sulfur at the 2-position.

Comparison: 2-Thiouridine is unique in its ability to stabilize the 3′-endo sugar conformation more effectively than its counterparts. This property makes it particularly valuable in enhancing the stability of RNA structures and improving the fidelity of RNA copying .

Actividad Biológica

2-Thiouridine (s2U) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the context of antiviral properties and RNA functionality. This article delves into the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a sulfur-containing analogue of uridine, where the oxygen atom at the 2-position of the ribose ring is replaced by a sulfur atom. This modification influences its interaction with RNA and enhances its biological functions, particularly in viral inhibition and tRNA stability.

Antiviral Activity

Recent studies have identified this compound as a broad-spectrum antiviral agent against various positive-sense single-stranded RNA (ssRNA+) viruses. Its mechanism primarily involves:

- Inhibition of RNA-dependent RNA polymerase (RdRp) : s2U acts as a nucleoside analogue that interferes with viral RNA synthesis. It competes with natural nucleotides, effectively stalling the replication process.

- Improved survival rates in animal models : In vivo studies demonstrated that treatment with s2U significantly decreased viral loads and improved survival rates in mice infected with viruses such as dengue virus (DENV) and SARS-CoV-2 .

Role in tRNA Functionality

This compound is frequently found at the wobble position (position 34) of tRNA molecules, which is crucial for accurate codon-anticodon pairing during protein synthesis. The presence of s2U enhances:

- Ribosomal binding : Substitution of uridine with this compound at this position improves the binding affinity to ribosomes, facilitating more efficient translation .

- Thermodynamic stability : Structural studies indicate that s2U-modified tRNAs exhibit different dynamic conformations compared to unmodified counterparts, which may contribute to their enhanced functional stability .

Case Studies and Experimental Data

-

Antiviral Efficacy Against SARS-CoV-2 :

Treatment Group Median Survival (Days) Viral Load Reduction Control 9 - s2U (50 mg/kg) 12.5 Significant s2U (150 mg/kg) >16 Significant - Dengue Virus Infection :

- Impact on tRNA Functionality :

Propiedades

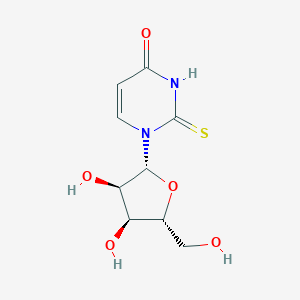

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTBSTBJLVYKAU-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174087 | |

| Record name | 2-Thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20235-78-3 | |

| Record name | 2-Thiouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020235783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of 2-thiouridine in tRNA impact codon recognition?

A1: this compound (s2U), often found at the wobble position (position 34) of the anticodon loop in tRNA, plays a crucial role in accurate codon recognition. The 2-thio group on the uridine base increases its conformational rigidity by favoring the C3'-endo ribose puckering. This restricted conformation ensures stable and accurate codon-anticodon pairing, specifically promoting the recognition of A over G at the 3' end of mRNA codons. [, , , , , ]

Q2: How does the 5-substituent on this compound influence its interaction with guanosine in mRNA?

A2: The 5-substituent on this compound significantly impacts its interaction with guanosine. tRNAs with 2-thiouridines containing aminoalkyl 5-substituents are partially ionized at physiological pH, favoring a zwitterionic form that interacts with guanosine through a “new wobble” pattern. In contrast, 2-thiouridines with non-ionizable 5-substituents preferentially bind to guanosine in a C-G-like Watson-Crick mode. []

Q3: What are the implications of this compound deficiency on bacterial growth?

A3: Studies in Salmonella enterica demonstrate that the absence of both the 2-thio group and the 5-substituent ((c)mnm5) in tRNA results in non-viability across different temperatures. Mutants lacking either the 2-thio or the (c)mnm5 group exhibit poor growth, particularly at low temperatures. These findings suggest that this compound plays a crucial role in maintaining translational fidelity and bacterial viability. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H12N2O5S, and its molecular weight is 260.27 g/mol.

Q5: How does the UV spectrum of this compound differ from that of uridine?

A5: The presence of the sulfur atom at position 2 in this compound results in a bathochromic shift in its UV spectrum compared to uridine. This shift is attributed to the increased electron delocalization over the pyrimidine ring due to the sulfur atom.

Q6: What is the role of the iron-sulfur cluster in the activity of the this compound synthetase TtuA?

A7: The this compound synthetase TtuA requires an oxygen-labile [4Fe-4S] cluster for its enzymatic activity. This cluster is coordinated by three conserved cysteine residues, with one iron atom exposed to the active site. The [4Fe-4S] cluster is essential for TtuA to accept sulfur from the sulfur donor protein TtuB and subsequently transfer it to tRNA for this compound formation. []

Q7: How do molecular dynamics simulations contribute to our understanding of this compound’s influence on RNA structure?

A8: Molecular dynamics simulations employing revised force field parameters for this compound have demonstrated its significant impact on RNA structure. Simulations of a pentanucleotide sequence containing this compound showed a conformational ensemble closer to the A-form helix observed in the crystal structure of HIV reverse-transcription primer tRNALys compared to the unmodified sequence. These findings highlight the role of this compound in promoting a more ordered A-RNA-like structure. []

Q8: What insights have theoretical calculations provided into the conformational preferences of ribose in this compound?

A9: DFT and MP2 calculations have revealed that the increased polarity of the C2-S2 bond in this compound, influenced by the orientation of the 2'-OH group, leads to differences in bond lengths, atomic charges, and vibrational frequencies among different ribose conformers. The C3'-endo conformation of ribose, predominantly observed in this compound, exhibits larger orbital interaction energies within the 2-thiouracil base and overall, contributing to its higher stability. []

Q9: How do modifications at the 5-position of this compound affect its antiviral activity?

A10: Modifications at the 5-position of this compound significantly impact its antiviral activity. 2'-Deoxy-5-alkyl-2-thiouridine analogues exhibit potent activity against varicella-zoster virus (VZV), with the 5-propyl derivative (TN-51) showing particularly promising results. These findings suggest that modifying the alkyl chain length at the 5-position can be a viable strategy for developing selective antiviral agents. []

Q10: What is the impact of halogenation at the 5-position of 2-thiouracil arabinoside on its antiviral activity?

A11: Halogenation at the 5-position of 2-thiouracil arabinoside generally leads to increased antiviral activity against herpes simplex virus (HSV) and VZV, with the exception of some anti-HSV activity. The observed trend indicates that substituting the halogen atom with one of higher molecular weight generally enhances potency against these viruses. []

Q11: How does the sulfur atom in this compound affect its stability under oxidative stress?

A12: While this compound contributes to tRNA stability and function under normal conditions, it becomes susceptible to desulfurization under oxidative stress. Exposure to hydrogen peroxide predominantly converts this compound to 4-pyrimidinone nucleoside, significantly reducing its binding affinity to its complementary strand and potentially leading to strand scission. This susceptibility to oxidative damage highlights the importance of maintaining cellular redox balance for proper tRNA function. []

Q12: Can you elaborate on the use of gamma-toxin endonuclease for monitoring mcm5s2U modification in eukaryotic tRNAs?

A13: Gamma-toxin endonuclease from Kluvyeromyces lactis has emerged as a valuable tool for studying mcm5s2U modification in eukaryotic tRNAs. This enzyme specifically cleaves tRNAs containing mcm5s2U at the wobble position. By coupling this cleavage reaction with techniques like Northern blotting or quantitative PCR, researchers can monitor mcm5s2U levels in different tRNA species. This method has been successfully employed to investigate the evolutionary conservation of this modification and to validate the function of newly discovered enzymes involved in mcm5s2U biosynthesis. []

Q13: Are there any potential biomarkers associated with this compound modifications in tRNA?

A14: While not directly linked to this compound, the levels of s2U-modified tRNA, specifically s2U, have been proposed as a potential marker for sulfur availability in Bacillus subtilis. This suggests that the abundance of specific tRNA modifications might reflect cellular metabolic states and nutrient availability. []

Q14: What analytical techniques are commonly used to study this compound and its derivatives?

A14: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:

- UV Spectroscopy: Used to analyze the unique absorbance properties of this compound compared to uridine. [, , ]

- NMR Spectroscopy: Provides detailed structural information, including sugar conformation, base pairing, and dynamics of oligonucleotides containing this compound. [, , , , , , ]

- Mass Spectrometry: Enables the identification and quantification of this compound and related modified nucleosides in tRNA. [, , ]

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify different modified nucleosides, including this compound derivatives, from complex mixtures. [, ]

Q15: What are some valuable resources for researchers studying this compound and tRNA modifications?

A15: Several resources facilitate research on this compound and tRNA modifications, including:

- Software: Molecular modeling software packages, such as AMBER, allow researchers to simulate and analyze the structural and dynamic properties of RNA molecules containing this compound using refined force field parameters. []

Q16: What are some of the key historical milestones in the study of this compound?

A16: The study of this compound has a rich history, with significant milestones including:

- Biosynthesis Elucidation: Unraveling the complex biosynthetic pathways involved in this compound formation, identifying key enzymes and sulfur transfer mechanisms. [, , , , , , , ]

- Functional Characterization: Defining the crucial role of this compound in codon recognition, translational fidelity, and overall tRNA stability. [, , , , , , ]

Q17: How has the study of this compound fostered interdisciplinary research?

A17: The investigation of this compound has stimulated collaborations across various scientific disciplines:

- Structural Biology: Utilizing X-ray crystallography and NMR spectroscopy to elucidate the structural basis for this compound’s influence on RNA conformation and interactions. [, , ]

- Computational Chemistry: Developing and applying computational models and simulations to investigate the structural, dynamic, and energetic properties of this compound-containing RNAs. [, ]

- Medicinal Chemistry: Exploring the potential of this compound and its derivatives as antiviral agents and investigating their structure-activity relationships. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.